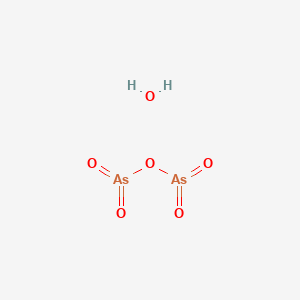

Arsenic(V) oxide hydrate

Vue d'ensemble

Description

Arsenic(V) oxide hydrate, also known as Arsenic pentoxide hydrate, is a highly pure and valuable compound often used in various industrial applications . It is a white, odorless, and crystalline solid that readily absorbs moisture from the air, forming a hydrate . Its molecular formula, As2O5, indicates the presence of two arsenic atoms and five oxygen atoms in each molecule .

Synthesis Analysis

Arsenic(V) oxide hydrate is synthesized by dissolving it in a minimum of concentrated hydrochloric acid. The solution is then diluted with water until a white precipitate forms. Hydrochloric acid (HCl) is added to dissolve the precipitate. The solution is then saturated with hydrogen sulfide (H2S), filtered, and the precipitate is washed and returned to the supplier .

Molecular Structure Analysis

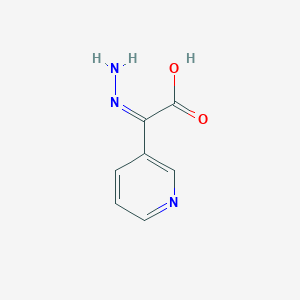

The molecular structure of Arsenic(V) oxide hydrate is represented by the SMILES string O.O=AsOAs=O . This indicates that each arsenic atom is bonded to four oxygen atoms, forming a tetrahedral structure. The fifth oxygen atom is bonded to a hydrogen atom, forming a hydroxyl group .

Chemical Reactions Analysis

Arsenic(V) oxide hydrate is an oxidizer and reacts violently with bromine pentafluoride and reducing agents . The solution in water is a weak acid . It is incompatible with acids, strong alkalis, halogens, rubidium carbide, and zinc . It is corrosive to metals in the presence of moisture .

Physical And Chemical Properties Analysis

Arsenic(V) oxide hydrate is a powder with a degree of hydration between 2-5 . It has a density of 4.32 g/mL at 25 °C . It is used as a catalyst in reactions involving arsenic . The compound has a molecular weight of 229.84 on an anhydrous basis .

Applications De Recherche Scientifique

Environmental Remediation:

- Arsenic Removal from Water: Ce-Fe bimetal mixed oxide shows a 96% efficiency in removing As(V) from synthetic arsenic solution (U. Sahu et al., 2016).

- Adsorbent Development: Iron hydro(oxide) nanoparticles anchored onto activated carbon enhance arsenic adsorption capacity and prevent blockage of activated carbon pores (C. Nieto-Delgado & J. Rangel-Mendez, 2012).

- Microbial Oxidation: Microbial As(III) oxidation is a strategy to reduce arsenic toxicity and provide energy, benefiting environmental bioremediation (Kaixiang Shi, Qian Wang, & Gejiao Wang, 2020).

- Water Treatment: Novel hybrid materials based on hydrated ferric oxide (HFO) are highly selective towards arsenic oxyanions in drinking water treatment processes (C. M. Iesan et al., 2008).

Medical Applications:

- Cancer Treatment: Arsenic compounds, including those based on arsenic(V) oxide hydrate, have been used for centuries in treating diseases like psoriasis and syphilis and are being trialed for hematological malignancies and solid tumors (P. Dilda & P. Hogg, 2007).

Other Applications:

- Sludge Management: Iron oxide nanoparticles synthesized for arsenic remediation in contaminated water have potential applications in sludge management and colored soda lime silicate glass preparation (D. Mukherjee et al., 2016).

- Nanoparticle Research: Nanoscale iron oxides, specifically magnetite nanoparticles, are being explored for arsenic removal due to their strong interactions with both As(III) and As(V) (J. Mayo et al., 2007).

Safety And Hazards

Arsenic(V) oxide hydrate is considered hazardous according to OSHA 29 CFR 1910.1200 . It is toxic if swallowed and fatal if inhaled . It may cause cancer . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .

Propriétés

InChI |

InChI=1S/As2O5.H2O/c3-1(4)7-2(5)6;/h;1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIWZGKXZLITBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[As](=O)O[As](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2H2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arsenic(V) oxide hydrate | |

CAS RN |

1030364-99-8, 12044-50-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030364-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ARSENIC(V) OXIDE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)